3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a benzoic acid group, and a tert-butoxycarbonyl (Boc) group . The presence of these functional groups contributes to its role as a linker in PROTAC development.Physical and Chemical Properties Analysis
This compound is a powder with a quality level of 100 and an assay of ≥95%. It’s suitable for use as a linker in chemical reactions, and it contains a Boc functional group and a carboxylic acid group . It has a storage temperature of 2-8°C .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Acetyl-CoA Carboxylase Inhibitors : The compound was used in the synthesis of (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors, demonstrating significant inhibitory activities in enzyme and cell-based assays, as well as reducing hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Synthesis of Key Intermediates : The compound served as a crucial intermediate in the synthesis of vandetanib, with an optimized synthesis process leading to a total yield of 70.6%, demonstrating its significance in medicinal chemistry (Wei et al., 2010).
Development of Novel Amino Acid Derivatives
Synthesis of Edeine Analogs : The compound played a role in synthesizing orthogonally protected amino acid derivatives, useful for synthesizing edeine analogs, showcasing its utility in developing novel amino acid-based therapeutics (Czajgucki et al., 2003).
Conformationally Constrained D-Lysine Analogue : A practical asymmetric synthesis of a novel conformationally constrained D-lysine analogue with a piperidine skeleton was performed using the compound, demonstrating its utility in synthesizing complex amino acid derivatives (Etayo et al., 2008).
Synthesis of Piperidine Derivatives
- Asymmetric Synthesis of Piperidine Derivatives : The compound was utilized in the asymmetric synthesis of piperidine derivatives, showcasing its role in the synthesis of structurally complex and chirally pure compounds (Xue et al., 2002).
Role in Synthesis of Key Intermediates for Proteinkinase Inhibitors
- Synthesis of CP-690550 Intermediate : It was used in the synthesis of CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, a key intermediate for CP-690550, a potent proteinkinase inhibitor, indicating its importance in the development of therapeutic agents (Hao et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The use of this compound as a linker in PROTAC development is a promising area of research. Incorporating rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation, as well as the optimization of drug-like properties .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-7-12(8-10-18)13-5-4-6-14(11-13)15(19)20/h4-6,11-12H,7-10H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPYHAXCPUSEMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662837 |
Source
|
Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828243-30-7 |
Source
|
Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.